molecular formula C8H9FN4O2 B13996626 (1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene CAS No. 78604-33-8

(1E)-1-(2-Fluoroethyl)-3-(2-nitrophenyl)triaz-1-ene

Cat. No.: B13996626
CAS No.: 78604-33-8
M. Wt: 212.18 g/mol
InChI Key: NLFGLBGSOTVMQC-UHFFFAOYSA-N
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Description

N-(2-fluoroethyldiazenyl)-2-nitro-aniline is a chemical compound characterized by the presence of a fluoroethyl group attached to a diazenyl moiety, which is further connected to a nitro-aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoroethyldiazenyl)-2-nitro-aniline typically involves the reaction of 2-nitroaniline with 2-fluoroethyl diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Diazotization: 2-fluoroethylamine is treated with nitrous acid to form the corresponding diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 2-nitroaniline in the presence of a suitable catalyst to form N-(2-fluoroethyldiazenyl)-2-nitro-aniline.

Industrial Production Methods

Industrial production of N-(2-fluoroethyldiazenyl)-2-nitro-aniline may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoroethyldiazenyl)-2-nitro-aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-aminoaniline derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-(2-fluoroethyldiazenyl)-2-nitro-aniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-fluoroethyldiazenyl)-2-nitro-aniline involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the following pathways:

    Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.

    Receptor Binding: Binds to cellular receptors, modulating signal transduction pathways.

    DNA Interaction: Interacts with DNA, leading to potential genotoxic effects.

Comparison with Similar Compounds

N-(2-fluoroethyldiazenyl)-2-nitro-aniline can be compared with other similar compounds such as:

    N-(2-chloroethyldiazenyl)-2-nitro-aniline: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    N-(2-bromoethyldiazenyl)-2-nitro-aniline: Contains a bromoethyl group, leading to different reactivity and properties.

    N-(2-iodoethyldiazenyl)-2-nitro-aniline: Features an iodoethyl group, which may affect its chemical behavior and applications.

Properties

CAS No.

78604-33-8

Molecular Formula

C8H9FN4O2

Molecular Weight

212.18 g/mol

IUPAC Name

N-(2-fluoroethyldiazenyl)-2-nitroaniline

InChI

InChI=1S/C8H9FN4O2/c9-5-6-10-12-11-7-3-1-2-4-8(7)13(14)15/h1-4H,5-6H2,(H,10,11)

InChI Key

NLFGLBGSOTVMQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NN=NCCF)[N+](=O)[O-]

Origin of Product

United States

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